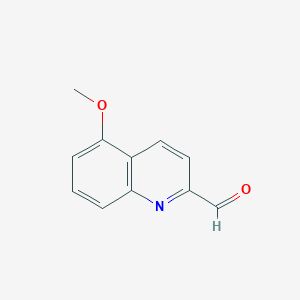
5-Methoxy-2-quinolinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-quinolinecarboxaldehyde: is a chemical compound with the molecular formula C11H9NO2 . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-quinolinecarboxaldehyde typically involves the methoxylation of quinolinecarboxaldehyde derivatives. One common method includes the use of methoxy-substituted aniline as a starting material, which undergoes cyclization and subsequent formylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-2-quinolinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinolinecarboxylic acids.
Reduction: Quinolinecarbinols.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-2-quinolinecarboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of fluorescent sensors for detecting metal ions in aqueous solutions .
Biology and Medicine: The compound has shown potential as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers. Studies have demonstrated its ability to decrease global H3K27me3 levels in cells and exhibit anti-viability activities against tumor cell lines .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require quinoline-based intermediates .
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-quinolinecarboxaldehyde as an EZH2 inhibitor involves the binding to the active site of the enzyme, thereby preventing the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 2-Quinolinecarboxaldehyde
- 5-Methoxyquinoline derivatives
Comparison: 5-Methoxy-2-quinolinecarboxaldehyde is unique due to its specific methoxy substitution at the 5-position, which imparts distinct chemical and biological properties. Compared to other quinolinecarboxaldehyde derivatives, it has shown promising activity as an EZH2 inhibitor, making it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
5-methoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)6-5-8(7-13)12-10/h2-7H,1H3 |
InChI-Schlüssel |
XOFUWTYISOTGCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















